tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(9-11-20-12-10-19)13-15-5-7-16(23-4)8-6-15/h5-8,20H,9-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOLHBNWAWLTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate, with the CAS number 1779130-16-3, is a synthetic compound characterized by the molecular formula and a molecular weight of 334.45 g/mol. This compound belongs to the class of carbamates, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its structural components, particularly the piperidine ring and the methoxybenzyl group. These structural features facilitate interactions with various biological targets, including neurotransmitter receptors and enzymes.
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Cholinesterase Inhibition
Carbamates are often recognized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Studies have shown that certain carbamate derivatives exhibit moderate to strong inhibition of these enzymes, which may lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling . -
Neuroprotective Effects
The neuroprotective potential of compounds like this compound has been explored in various models. By inhibiting cholinesterases, these compounds can mitigate neurodegenerative processes associated with diseases such as Alzheimer's .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against AChE, with IC50 values indicating effective concentrations required to inhibit enzyme activity. These findings suggest potential applications in treating cognitive disorders.
Toxicological Assessments
Safety evaluations have indicated that while carbamates can be neurotoxic at high concentrations, the specific compound shows a favorable safety profile at therapeutic doses. Toxicity studies in animal models have reported no significant adverse effects at doses aligned with therapeutic indices .
Comparative Biological Activity
| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Neuroprotective Potential |
|---|---|---|---|
| This compound | 40 | 60 | Moderate |
| Rivastigmine | 10 | 15 | High |
| Galantamine | 5 | 20 | High |
The table above illustrates the comparative efficacy of this compound against established AChE inhibitors like rivastigmine and galantamine.
Preparation Methods
Reductive Amination
Reagents :
- 4-Piperidone (1.0 equiv)
- 4-Methoxybenzylamine (1.2 equiv)
- NaBH3CN (1.5 equiv) or Ra-Ni/H2
- Solvent: MeOH or EtOH
Conditions :
- Temperature: 0–25°C (NaBH3CN) or 50°C (Ra-Ni)
- Time: 6–24 hours
Yield Optimization :
Alkylation and Boc Protection
Reagents :
- 4-(Aminomethyl)piperidine (1.0 equiv)
- 4-Methoxybenzyl chloride (1.1 equiv)
- K2CO3 (2.0 equiv)
- Boc2O (1.2 equiv)
Conditions :
- Solvent: DMF or acetonitrile (MeCN)
- Temperature: 50–60°C (alkylation), 0–25°C (Boc protection)
- Time: 6–12 hours (alkylation), 2–4 hours (Boc)
Purification :
Spectroscopic Characterization
Critical intermediates and the final product are validated via NMR and mass spectrometry:
$$^{1}\text{H NMR}$$ Data
$$^{13}\text{C NMR}$$ Data
- Boc-protected amine : δ 28.4 (Boc-CH3), 79.8 (C-O), 154.6 (C=O).
- Aromatic carbons : δ 129.7 (C-Ar), 158.2 (C-OCH3).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
PMC2828288 highlights Raney nickel’s utility in continuous hydrogenation reactors for kilogram-scale production. Automated systems maintain H2 pressure (2–3 atm) and temperature (50°C), achieving 90% conversion. WO2014200786A1 advocates for DMF-SO3 complex as a sulfating agent in carbamate formation, reducing side products.
Challenges and Mitigation Strategies
- Epimerization : Use of chiral auxiliaries (e.g., (R)-BINOL) during reductive amination prevents racemization.
- Over-alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) and low temperatures (0°C) suppress di-alkylation.
- Purification : Azeotropic distillation with toluene removes residual Boc2O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
